Cas no 1001026-50-1 ((4-fluoro-3-methylphenyl)methanesulfonamide)

(4-Fluoro-3-methylphenyl)methanesulfonamide is a sulfonamide derivative featuring a fluorinated aromatic ring with a methyl substituent. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The fluorine and methyl groups enhance its electronic and steric properties, making it valuable for structure-activity relationship studies. Its sulfonamide moiety offers opportunities for further functionalization, enabling applications in drug discovery and material science. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined structure and purity make it suitable for precise synthetic applications, particularly in the development of targeted pharmaceuticals or specialty chemicals.
(4-fluoro-3-methylphenyl)methanesulfonamide structure
1001026-50-1 structure
Product name:(4-fluoro-3-methylphenyl)methanesulfonamide
CAS No:1001026-50-1
MF:C8H10FNO2S
MW:203.233904361725
MDL:MFCD16686202
CID:5242848
PubChem ID:62119950

(4-fluoro-3-methylphenyl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • (4-fluoro-3-methylphenyl)methanesulfonamide
    • 1-(4-fluoro-3-methylphenyl)methanesulfonamide
    • Benzenemethanesulfonamide, 4-fluoro-3-methyl-
    • MDL: MFCD16686202
    • Inchi: 1S/C8H10FNO2S/c1-6-4-7(2-3-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)
    • InChI Key: YVUGMRLKBSSEJX-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC(=C(C)C=1)F)(N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 260
  • XLogP3: 0.9
  • Topological Polar Surface Area: 68.5

(4-fluoro-3-methylphenyl)methanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-274153-1.0g
(4-fluoro-3-methylphenyl)methanesulfonamide
1001026-50-1 95.0%
1.0g
$842.0 2025-03-20
Enamine
EN300-274153-2.5g
(4-fluoro-3-methylphenyl)methanesulfonamide
1001026-50-1 95.0%
2.5g
$1650.0 2025-03-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427094-50mg
(4-Fluoro-3-methylphenyl)methanesulfonamide
1001026-50-1 95%
50mg
¥10280 2023-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427094-1g
(4-Fluoro-3-methylphenyl)methanesulfonamide
1001026-50-1 95%
1g
¥12255 2023-03-01
Enamine
EN300-274153-1g
(4-fluoro-3-methylphenyl)methanesulfonamide
1001026-50-1
1g
$842.0 2023-09-10
Enamine
EN300-274153-10g
(4-fluoro-3-methylphenyl)methanesulfonamide
1001026-50-1
10g
$3622.0 2023-09-10
Enamine
EN300-274153-5g
(4-fluoro-3-methylphenyl)methanesulfonamide
1001026-50-1
5g
$2443.0 2023-09-10
Enamine
EN300-274153-0.25g
(4-fluoro-3-methylphenyl)methanesulfonamide
1001026-50-1 95.0%
0.25g
$774.0 2025-03-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01021434-1g
(4-Fluoro-3-methylphenyl)methanesulfonamide
1001026-50-1 95%
1g
¥4200.0 2023-04-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427094-250mg
(4-Fluoro-3-methylphenyl)methanesulfonamide
1001026-50-1 95%
250mg
¥13017 2023-03-01

Additional information on (4-fluoro-3-methylphenyl)methanesulfonamide

(4-Fluoro-3-Methylphenyl)Methanesulfonamide: A Comprehensive Overview

The compound with CAS No. 1001026-50-1, commonly referred to as (4-fluoro-3-methylphenyl)methanesulfonamide, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into its chemical structure, physical properties, synthesis methods, and recent advancements in its utilization.

Chemical Structure and Properties

The molecular structure of (4-fluoro-3-methylphenyl)methanesulfonamide consists of a phenyl ring substituted with a fluorine atom at the 4-position and a methyl group at the 3-position. The methanesulfonamide group (-SO₂NHCH₃) is attached to the phenyl ring, imparting unique electronic and steric properties to the molecule. This arrangement makes the compound highly versatile for various chemical reactions and applications.

Recent studies have highlighted the importance of such substituted phenyl compounds in drug discovery and material synthesis. The presence of the fluorine atom enhances the molecule's lipophilicity, while the methanesulfonamide group contributes to hydrogen bonding capabilities, making it suitable for biological interactions.

Synthesis and Characterization

The synthesis of (4-fluoro-3-methylphenyl)methanesulfonamide typically involves a multi-step process, including nucleophilic substitution and sulfonation reactions. Researchers have optimized these steps to improve yield and purity, leveraging modern catalytic techniques and green chemistry principles.

Characterization of this compound is often performed using advanced spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques provide insights into the molecular structure, functional groups, and stability of the compound under various conditions.

Applications in Drug Discovery

One of the most promising applications of (4-fluoro-3-methylphenyl)methanesulfonamide lies in the field of drug discovery. Its unique pharmacokinetic properties make it a valuable lead compound for developing new therapeutic agents. Recent research has focused on its potential as an inhibitor of certain enzymes involved in neurodegenerative diseases.

Preliminary studies indicate that this compound exhibits moderate inhibitory activity against key enzymes, suggesting its potential as a lead compound for further optimization. Collaborative efforts between academic institutions and pharmaceutical companies are ongoing to explore its therapeutic potential fully.

Role in Materials Science

Beyond pharmacology, (4-fluoro-3-methylphenyl)methanesulfonamide has found applications in materials science, particularly in the development of advanced polymers and coatings. Its ability to form stable amide bonds makes it an ideal candidate for polymer synthesis.

Recent advancements have utilized this compound as a building block for creating high-performance polymers with enhanced thermal stability and mechanical strength. These materials hold promise for use in aerospace, electronics, and automotive industries.

Environmental Considerations

In addition to its industrial applications, researchers are investigating the environmental impact of (4-fluoro-3-methylphenyl)methanesulfonamide. Studies focus on its biodegradability and potential toxicity to aquatic life.

Preliminary results suggest that under specific environmental conditions, the compound undergoes gradual degradation via microbial action. However, further research is required to fully understand its ecological footprint and develop strategies for safe disposal.

Conclusion

In conclusion

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(CAS:1001026-50-1)(4-fluoro-3-methylphenyl)methanesulfonamide
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Purity:99%
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